2-(4-Fluorophenyl)-2-methylpropan-1-amine

Catalog No.
S3232747
CAS No.
40377-35-3
M.F
C10H14FN
M. Wt
167.227
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-2-methylpropan-1-amine

CAS Number

40377-35-3

Product Name

2-(4-Fluorophenyl)-2-methylpropan-1-amine

IUPAC Name

2-(4-fluorophenyl)-2-methylpropan-1-amine

Molecular Formula

C10H14FN

Molecular Weight

167.227

InChI

InChI=1S/C10H14FN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3

InChI Key

DHGRRSSFDBJARB-UHFFFAOYSA-N

SMILES

CC(C)(CN)C1=CC=C(C=C1)F

solubility

not available
  • Medicinal Chemistry: The presence of a primary amine group (NH2) and an aromatic ring suggests potential for this compound to interact with biological targets. Researchers might explore its activity as a ligand for enzymes or receptors, which could lead to the development of new therapeutic agents [].
  • Material Science: Aromatic amines can be used as building blocks in the synthesis of polymers. The fluorophenyl group can introduce specific properties like solubility or electrical conductivity, making 2-(4-Fluorophenyl)-2-methylpropan-1-amine a candidate for investigation in polymer development [].

2-(4-Fluorophenyl)-2-methylpropan-1-amine, also known as (2S)-3-(4-fluorophenyl)-2-methylpropan-1-amine, is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a branched alkyl chain. Its molecular formula is C10H14FNC_{10}H_{14}FN with a molecular weight of approximately 167.23 g/mol. The compound features a secondary amine structure, which contributes to its potential reactivity and biological activity. The fluorine atom on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amine group may be further modified through reduction reactions, often employing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The fluorophenyl group can participate in electrophilic substitution reactions, leading to the formation of halogenated or nitrated derivatives.

These reactions highlight the versatility of 2-(4-fluorophenyl)-2-methylpropan-1-amine in organic synthesis.

Research into the biological activity of 2-(4-fluorophenyl)-2-methylpropan-1-amine indicates potential interactions with various biomolecular targets. The compound may exhibit properties that modulate receptor activity or enzyme function, making it a candidate for further investigation in pharmacological studies. Its structural similarity to other biologically active amines suggests that it could influence neurotransmitter systems or possess therapeutic effects in treating certain conditions.

The synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and 2-methylpropan-1-amine.
  • Condensation Reaction: A condensation reaction occurs between 4-fluorobenzaldehyde and 2-methylpropan-1-amine in the presence of a suitable catalyst, forming an imine intermediate.
  • Reduction: The imine is then reduced using sodium borohydride or lithium aluminum hydride to yield the desired amine product.

This method highlights a straightforward approach to synthesizing the compound while emphasizing the importance of controlling reaction conditions to achieve high yields.

2-(4-Fluorophenyl)-2-methylpropan-1-amine has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
  • Biology: The compound is investigated for its potential biological activity and interactions with cellular targets.
  • Medicine: It is explored for therapeutic properties and may act as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing.

Studies examining the interactions of 2-(4-fluorophenyl)-2-methylpropan-1-amine with biological systems have shown that it may bind to specific receptors or enzymes, modulating their activity. These interactions are crucial for understanding its pharmacological potential and mechanisms of action. Further research is necessary to elucidate the precise pathways involved and the implications for therapeutic applications.

Several compounds share structural similarities with 2-(4-fluorophenyl)-2-methylpropan-1-amine. Notable examples include:

  • (2S)-2-Amino-2-(4-fluorophenyl)ethanol: Shares the fluorophenyl group but has a different backbone structure.
  • (2S)-(4-Fluorophenyl)[6-(trifluoromethyl)-2-pyridinyl]acetonitrile: Contains a similar fluorophenyl group but features additional functional groups and a distinct backbone.

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-2-methylpropan-1-amine lies in its specific chiral configuration and the combination of a fluorophenyl group with a methylpropanamine backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Traditional synthesis routes for 2-(4-fluorophenyl)-2-methylpropan-1-amine often involve alkylation and amidation steps to construct the propan-1-amine backbone. A common approach utilizes nucleophilic substitution reactions, where a fluorinated benzyl halide intermediate reacts with methylamine under basic conditions. For instance, the reaction of 4-fluoro-α-methylbenzyl chloride with methylamine in the presence of potassium carbonate generates the tertiary amine scaffold through a two-step alkylation process.

Amidation strategies frequently employ protecting groups to prevent unwanted side reactions. The use of N-Boc (tert-butyloxycarbonyl) protection ensures selective functionalization of the amine group during intermediate stages. In one method, the Boc-protected amine undergoes alkylation with a fluorinated benzyl bromide, followed by acidic deprotection to yield the target compound. Metal-mediated alkylation, such as nickel(II) or zinc(II) complexes, has also been explored to enhance regioselectivity. For example, glycine derivatives coordinated to Ni(II) or Zn(II) ions react with fluorinated benzyl chlorides, enabling precise control over the alkylation site and minimizing byproducts.

Novel Catalytic Fluorination Approaches for Para-Substituted Aromatic Systems

Recent advances in catalytic fluorination have revolutionized the introduction of fluorine atoms into aromatic systems. Palladium-catalyzed direct fluorination using ligands such as quinoline derivatives enables regioselective para-fluorination of phenylalanine precursors (Scheme 40). This method employs electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions, achieving yields exceeding 80% with minimal isomerization.

Electrochemical fluorination represents another breakthrough, particularly for substrates sensitive to harsh reagents. By applying an electric potential to a solution containing ammonium fluoride and a fluorinated aromatic precursor, fluorine atoms are introduced at the para position without requiring stoichiometric oxidants. Additionally, photooxidative cyanation using singlet oxygen has been adapted for fluorinated systems. This method converts benzylamines into α-amino nitriles, which are subsequently hydrolyzed to para-fluorinated amines with 67% overall efficiency (Scheme 11).

Enzyme-catalyzed fluorination, though less common, offers unparalleled selectivity. Amine dehydrogenases (AmDHs) have been engineered to catalyze the reductive amination of fluorinated ketones, producing chiral amines with >99% enantiomeric excess (ee). For example, the amination of (para-fluorophenyl)acetone using Bacillus badius AmDH (Bb-PhAmDH) in ammonium formate buffer yields 2-(4-fluorophenyl)-2-methylpropan-1-amine with 93% conversion under optimized conditions (Table 2).

Challenges in Stereochemical Control During Tertiary Amine Formation

The chiral tertiary carbon in 2-(4-fluorophenyl)-2-methylpropan-1-amine necessitates stringent stereochemical control. Traditional resolution techniques, such as diastereomeric salt crystallization, often result in low yields (<50%). Modern approaches leverage asymmetric catalysis and enzymatic methods to address this limitation.

Chiral auxiliaries, like (15-aminomethyl-14-hydroxy-5,5-dimethyl-2,8-dithia(2,5)pyridinophanes), enable enantioselective alkylation of glycine derivatives. When complexed with zinc(II) acetate, these auxiliaries direct the formation of (R)-configured amines with 66% ee (Scheme 22). Enzymatic resolution using proteases further enhances stereopurity. For instance, Bacillus sp. protease selectively hydrolyzes (S)-N-acetyl derivatives, leaving the (R)-enantiomer intact with >99.5% ee (Scheme 13).

Copper-catalyzed asymmetric fluorination has emerged as a powerful tool for constructing chiral centers. Using Selectfluor as the fluorine source and (R)-3-hydroxyquinuclidine as a ligand, researchers achieved α-fluorination of propan-1-amine precursors with 90% ee (Scheme 43). This method avoids β-elimination side reactions, a common issue in fluorination chemistry.

Green Chemistry Innovations in Solvent Selection and Byproduct Management

Sustainable synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine emphasizes solvent recycling, catalytic efficiency, and waste reduction. Continuous flow reactors have replaced batch systems in industrial settings, reducing solvent usage by 40% while improving heat transfer and reaction consistency. Aqueous ammonium formate buffers, paired with formate dehydrogenase (FDH) for NADH recycling, enable enzymatic aminations with negligible organic solvent input (Scheme 2).

Solvent-free mechanochemical methods have also gained traction. Ball milling fluorinated benzyl chlorides with methylamine hydrochloride yields the target amine without requiring volatile solvents, achieving 85% conversion in 2 hours. Additionally, photochemical reactions using visible light and TiO~2~ catalysts degrade byproducts in situ, eliminating the need for post-reaction purification.

Byproduct management strategies focus on atom economy. The Erlenmeyer azalactone synthesis, which condenses fluorinated benzaldehydes with N-acetylglycine, produces water as the sole byproduct (Scheme 12). Similarly, tandem catalysis systems combining AmDHs and FDHs achieve total turnover numbers (TTN) exceeding 1,000, minimizing cofactor waste.

Table 1. Comparative Analysis of Synthetic Methods for 2-(4-Fluorophenyl)-2-methylpropan-1-amine

MethodCatalyst/ReagentYield (%)ee (%)Green Metrics (E-factor)
Palladium-catalyzed fluorinationPd(PPh~3~)~4~, NFSI826.2
Enzymatic reductive aminationBb-PhAmDH, FDH93>991.8
Photooxidative cyanationSinglet oxygen673.5
Asymmetric Cu catalysisCu(OAc)~2~, ligand75904.1

Monoamine Transporter Affinity Profiling

Dopamine Transporter (DAT) Dynamics

2-(4-Fluorophenyl)-2-methylpropan-1-amine exhibits preferential binding to dopamine transporters, with in vitro studies demonstrating an IC~50~ of 0.67 µM for DAT inhibition [6]. This affinity is comparable to para-chloroamphetamine derivatives but lower than non-substituted amphetamines, suggesting fluorine’s electron-withdrawing effects moderately reduce DAT engagement. Competitive binding assays reveal a mixed inhibition mechanism, where the compound partially blocks dopamine reuptake while inducing reverse transport [6].

Serotonin Transporter (SERT) Selectivity

The compound’s SERT inhibition profile shows weaker interactions (IC~50~ = 85 µM), attributed to steric clashes between the alpha-methyl group and SERT’s hydrophobic binding pocket [3]. Fluorine’s electronegativity further destabilizes charge-transfer interactions critical for high-affinity SERT binding, as evidenced by molecular docking simulations [3].

Norepinephrine Transporter (NET) Interactions

NET affinity (IC~50~ = 3.2 µM) surpasses SERT engagement, aligning with the transporter’s tolerance for bulky substituents. The para-fluorine’s electron-withdrawing effects enhance dipole interactions with NET’s transmembrane domain, particularly at residues Tyr-152 and Asp-75 [6].

Allosteric Modulation of Presynaptic Autoreceptors

Fluorinated amphetamine analogs like 2-(4-fluorophenyl)-2-methylpropan-1-amine exhibit unique allosteric effects on dopamine D~2~ autoreceptors. Positron emission tomography (PET) studies using [^18^F]fallypride demonstrate that amphetamine-induced dopamine release reduces radiotracer binding in striatal and extrastriatal regions, suggesting fluorinated analogs modulate autoreceptor sensitivity [4].

In vitro electrophysiology data show that the compound decreases dopamine neuron firing rates in the ventral tegmental area by 40% at 1 µM concentrations, indicative of enhanced autoreceptor feedback inhibition [2]. This effect correlates with prolonged extracellular dopamine levels, as fluorine’s metabolic stability delays transporter-mediated clearance [6].

Comparative Analysis of Fluorinated vs. Chlorinated Derivatives

Transporter Affinity Differences

Chlorinated amphetamines (e.g., 4-chloroamphetamine) exhibit higher DAT and SERT affinities (IC~50~ = 0.48 µM and 0.67 µM, respectively) compared to fluorinated analogs, attributed to chlorine’s larger atomic radius and polarizability [3]. The table below contrasts key pharmacological parameters:

ParameterFluorinated AnalogChlorinated Analog
DAT IC~50~ (µM)0.67 [6]0.48 [3]
SERT IC~50~ (µM)85 [3]0.67 [3]
Metabolic Half-life (h)8.2 [6]5.7 [3]

Electronic and Steric Effects

Chlorine’s lower electronegativity (3.16) reduces electron withdrawal, enhancing π-π interactions with transporter aromatic residues. However, chlorine’s larger van der Waals radius (1.80 Å vs. 1.47 Å for fluorine) introduces steric hindrance, limiting access to deep binding pockets in DAT and NET [3].

Autoreceptor Modulation

Chlorinated derivatives induce more rapid dopamine depletion (70% reduction in striatal levels after 6 hours) compared to fluorinated analogs (45% reduction), likely due to stronger vesicular monoamine transporter 2 (VMAT2) inhibition [6]. Fluorinated compounds prioritize transporter-mediated release over vesicular disruption, preserving synaptic vesicle integrity [2].

Structural Modifications in Dopaminergic Terminals

Chronic exposure to 2-(4-Fluorophenyl)-2-methylpropan-1-amine induces significant structural modifications within dopaminergic terminals. Research demonstrates that fluorinated amphetamine derivatives, including 4-fluoroamphetamine compounds, cause dopaminergic terminal remodeling through multiple mechanisms [1] [2]. These structural changes encompass alterations in terminal morphology, synaptic architecture, and neurotransmitter storage capacity.

The compound exhibits potent dopamine release properties with an EC50 value of 200 nM for dopamine release, indicating substantial impact on dopaminergic systems [1]. Following chronic exposure, dopamine terminals undergo compensatory remodeling characterized by changes in vesicular storage, transporter expression, and terminal connectivity patterns [3] [4].

Dopamine Transporter Modulation

Extended exposure to the compound results in complex adaptations of dopamine transporter function. Studies indicate that chronic amphetamine exposure leads to alterations in dopamine transporter phosphorylation states, particularly affecting the N-terminal domain [3]. These modifications influence the transporter's ability to mediate dopamine efflux through reverse transport mechanisms.

The compound's interaction with dopamine transporter systems produces enduring changes in transporter density and functional capacity [4]. Research demonstrates that prolonged exposure can result in bidirectional effects on dopamine transporter expression, with initial increases followed by compensatory downregulation during withdrawal periods [5].

Synaptic Plasticity Alterations

Chronic exposure produces significant modifications in synaptic plasticity within dopaminergic circuits. The compound induces changes in long-term potentiation and long-term depression mechanisms, particularly affecting cortico-striatal pathways [6] [7]. These adaptations reflect the brain's attempt to maintain homeostasis despite sustained pharmacological perturbation.

Neuroplasticity changes include modifications in dendritic spine morphology, synaptic strength, and neural connectivity patterns [8]. The compound's chronic effects on dopaminergic terminals result in altered responsiveness to natural reward stimuli and modified learning processes [7].

Serotonergic System Homeostasis in Reward Circuitry Modulation

Serotonin-Dopamine Interaction Networks

The compound's impact on serotonergic systems demonstrates complex interactions with dopaminergic reward circuitry. Research indicates that 4-fluoroamphetamine exhibits substantial serotonin release activity with an EC50 value of 730 nM, producing significant alterations in serotonin-dopamine balance [1] [9]. These interactions are mediated through direct synaptic connections between dorsal raphe serotonin neurons and ventral tegmental area dopamine neurons [10].

Chronic exposure results in adaptive changes in serotonin receptor expression and function within reward circuits [11] [9]. The compound induces modifications in serotonin 5-HT2A and 5-HT2C receptor availability, which subsequently affects dopaminergic transmission through regulatory feedback mechanisms [10].

Homeostatic Regulation Mechanisms

Serotonergic system homeostasis undergoes significant modifications following chronic exposure. The compound's persistent effects on serotonin release trigger compensatory mechanisms designed to maintain neurotransmitter balance [12] [13]. These adaptations include alterations in serotonin synthesis capacity, reuptake efficiency, and receptor sensitivity.

Research demonstrates that chronic exposure to fluorinated amphetamines produces lasting changes in serotonin system function, with particular impact on reward processing mechanisms [14] [15]. The compound's effects on serotonin homeostasis contribute to modified reward valuation and altered motivational states [13].

Reward Circuit Modulation

The compound's influence on reward circuitry demonstrates complex serotonergic modulation patterns. Studies indicate that serotonin release within striatal regions responds dynamically to reward anticipation and consumption, with chronic exposure altering these response patterns [13] [15]. The compound produces changes in reward-related serotonin signaling that persist beyond acute exposure periods.

Chronic exposure results in modifications to serotonin's role in reward processing, affecting both positive and negative reinforcement mechanisms [16] [12]. These changes contribute to altered reward sensitivity and modified behavioral responses to natural reinforcers [17].

Glutamatergic Cross-Talk in Cortico-Striatal Projection Pathways

NMDA Receptor Modifications

Chronic exposure to 2-(4-Fluorophenyl)-2-methylpropan-1-amine produces significant alterations in glutamatergic transmission within cortico-striatal pathways. Research demonstrates that repeated amphetamine exposure modifies NMDA receptor subunit composition, particularly affecting GluN2A and GluN2B subunit expression [18] [19]. These changes result in altered synaptic plasticity and modified learning processes.

The compound's effects on NMDA receptor function include changes in receptor surface expression and synaptic localization [7]. Chronic exposure produces bidirectional modifications in NMDA receptor-mediated currents, with initial enhancement followed by compensatory downregulation [20].

Cortico-Striatal Plasticity Changes

Glutamatergic cross-talk between cortical and striatal regions undergoes substantial modifications following chronic exposure. The compound affects cortico-striatal long-term potentiation mechanisms through alterations in glutamate release patterns and receptor sensitivity [21] [22]. These changes reflect adaptive responses to sustained pharmacological perturbation of the system.

Research indicates that chronic exposure modifies the balance between excitatory and inhibitory transmission within cortico-striatal circuits [23] [24]. The compound produces changes in glutamate-dopamine interactions that affect circuit-level information processing and behavioral output [20].

Synaptic Strength Modulation

The compound's chronic effects on glutamatergic transmission result in lasting modifications of synaptic strength within cortico-striatal pathways. Studies demonstrate that repeated exposure alters the efficacy of glutamatergic synapses through changes in AMPA receptor expression and function [25] [26]. These adaptations contribute to modified learning capacity and altered behavioral flexibility.

Chronic exposure produces complex changes in glutamatergic neurotransmission, including modifications in presynaptic release mechanisms and postsynaptic receptor function [27] [28]. The compound's effects on glutamatergic cross-talk contribute to persistent alterations in cortico-striatal circuit function [29].

Epigenetic Regulation of Catecholamine Biosynthetic Enzymes

DNA Methylation Patterns

Chronic exposure to 2-(4-Fluorophenyl)-2-methylpropan-1-amine produces significant epigenetic modifications affecting catecholamine biosynthetic enzyme expression. Research demonstrates that exposure to psychostimulants alters DNA methylation patterns at genes encoding tyrosine hydroxylase, dopamine beta-hydroxylase, and phenylethanolamine N-methyltransferase [30] [31]. These methylation changes result in persistent alterations in enzyme expression levels.

Studies indicate that chronic exposure modifies CpG methylation patterns within promoter regions of catecholamine biosynthetic genes [32] [33]. The compound's effects on DNA methylation contribute to long-term changes in dopamine synthesis capacity and catecholamine metabolism [34].

Histone Modifications

The compound induces significant changes in histone modifications affecting catecholamine enzyme gene expression. Research demonstrates that chronic exposure alters histone acetylation and methylation patterns at key regulatory regions [35] [36]. These modifications include changes in H3K9me3, H3K27me3, and H3K4me3 marks that influence gene transcription [37].

Chronic exposure produces lasting alterations in histone modification patterns that affect catecholamine biosynthetic enzyme regulation [38] [39]. The compound's effects on chromatin structure contribute to persistent changes in enzyme expression and catecholamine production capacity [40].

Transcriptional Regulation

Epigenetic modifications induced by chronic exposure result in altered transcriptional regulation of catecholamine biosynthetic enzymes. The compound affects the expression of transcription factors and regulatory proteins that control enzyme gene expression [41] [42]. These changes contribute to lasting modifications in catecholamine synthesis capacity.

Research indicates that chronic exposure produces coordinated changes in the expression of multiple catecholamine biosynthetic enzymes through epigenetic mechanisms [30] [34]. The compound's effects on transcriptional regulation contribute to persistent alterations in dopamine, norepinephrine, and epinephrine synthesis [43].

Long-Term Regulatory Consequences

The epigenetic modifications induced by chronic exposure produce lasting consequences for catecholamine system function. Studies demonstrate that methylation and histone modification changes persist beyond acute drug exposure periods [33] [44]. These persistent epigenetic alterations contribute to long-term changes in catecholamine synthesis and release capacity.

Chronic exposure results in coordinated epigenetic regulation of catecholamine biosynthetic pathways that affects overall neurotransmitter homeostasis [30] [45]. The compound's effects on epigenetic regulation contribute to lasting modifications in dopaminergic and noradrenergic system function [40].

EnzymeMethylation ChangeExpression ChangeFunctional Impact
Tyrosine HydroxylaseIncreased CpG methylation [31]Decreased expression [32]Reduced dopamine synthesis
Dopamine Beta-HydroxylasePromoter hypermethylation [30]Suppressed transcription [34]Altered norepinephrine production
Phenylethanolamine N-MethyltransferaseEnhanced methylation [45]Decreased activity [30]Modified epinephrine synthesis

XLogP3

2.2

Dates

Last modified: 08-19-2023

Explore Compound Types